1-(2-Ethoxy-4-fluorophenyl)ethanone

Description

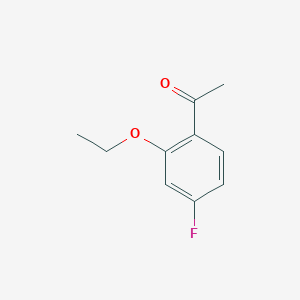

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxy-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCHYBKJTBPXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1-(2-Ethoxy-4-fluorophenyl)ethanone and its Analogs

The construction of the this compound scaffold relies on well-documented synthetic strategies. These multi-step approaches are designed to meticulously assemble the molecule, ensuring the precise placement of its functional groups. msu.eduudel.edulibretexts.org

Multi-step synthesis provides a reliable pathway to this compound and its analogs. msu.eduudel.edulibretexts.orgrsc.org A common strategy involves the initial formation of a piperidinyl or piperazinyl intermediate, which is later modified to introduce the desired ethoxy group. The final step typically involves a coupling reaction to yield the target molecule. rsc.org This modular approach allows for the systematic construction of the compound, with each step building upon the last to achieve the final complex structure. msu.eduudel.edu The use of digital microfluidic devices has shown promise in streamlining such multi-step syntheses, offering advantages in terms of reduced reaction times and solvent consumption. rsc.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 4-aminoacetophenone diazonium salt | Active methylene (B1212753) compounds (e.g., acetylacetone) | Aryldiazenyl derivatives | Coupling reaction | researchgate.net |

| 1-(4-azidophenyl)ethanone | Active methylene compounds | 1,2,3-triazole derivatives | Cyclization | researchgate.net |

| 2-halobenzoic acids | Amidines | Quinazolinone derivatives | Microwave-assisted iron-catalyzed cyclization | rsc.org |

| Substituted 2-aminophenols | Benzaldehydes, Phenacyl bromides | 3,4-dihydro-2H-benzo[b] rsc.orgiqs.eduoxazines | One-pot multicomponent reaction | arkat-usa.org |

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.comimperial.ac.ukmit.edu In the context of this compound synthesis, FGI plays a pivotal role in creating the ethanone (B97240) moiety. For instance, a nitrile group can be converted to a ketone through reactions with organometallic reagents or via a multi-step process involving reduction to an imine followed by hydrolysis. vanderbilt.eduncert.nic.in Similarly, the oxidation of a secondary alcohol can yield the desired ketone functionality. imperial.ac.ukncert.nic.in These transformations are essential for manipulating the molecular structure and achieving the target compound. solubilityofthings.com

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Primary Alcohol | PCC or KMnO4 | Aldehyde/Carboxylic Acid | Oxidation | solubilityofthings.com |

| Aldehyde/Ketone | LiAlH4 or NaBH4 | Alcohol | Reduction | solubilityofthings.com |

| Alkyl Halide | OH- | Alcohol | Nucleophilic Substitution | solubilityofthings.com |

| Nitrile | Stannous chloride, HCl, then hydrolysis | Aldehyde | Rosenmund Reduction | ncert.nic.in |

Halogenation of the aromatic ring of acetophenone (B1666503) derivatives can be a strategic step in their synthesis, introducing a reactive handle for further transformations. For example, 2-chloro-4'-fluoroacetophenone (B45902) is a known derivative where a chlorine atom is introduced. nih.govbldpharm.com The presence of a halogen, such as bromine in 1-(2-bromo-4-fluorophenyl)ethanone or 1-(3-bromo-2-ethoxy-4-fluorophenyl)ethanone, opens up avenues for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules. nih.govchemscene.com The reactivity of these halogenated intermediates is crucial for building molecular diversity.

| Compound | Molecular Formula | IUPAC Name | Reference |

| 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | 2-chloro-1-(4-fluorophenyl)ethanone | nih.govbldpharm.com |

| 1-(2-Bromo-4-fluorophenyl)ethanone | C8H6BrFO | 1-(2-bromo-4-fluorophenyl)ethanone | chemscene.com |

| 1-(3-Bromo-2-ethoxy-4-fluorophenyl)ethanone | C10H10BrFO2 | 1-(3-bromo-2-ethoxy-4-fluorophenyl)ethanone | nih.gov |

Advanced Synthesis Techniques for Derivatives

To expand the chemical space around this compound, advanced synthetic methods are employed. These techniques offer efficiency and versatility in creating a wide range of derivatives.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. arkat-usa.orgnih.govnih.govclockss.org This technology has been successfully applied to the synthesis of various heterocyclic compounds derived from acetophenone precursors. researchgate.net For example, the rapid, one-pot synthesis of substituted 1,2,4-triazoles and quinazolinone derivatives has been achieved using microwave irradiation. rsc.orgclockss.org The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of related heterocyclic compounds for further investigation. arkat-usa.org

| Reactants | Product | Conditions | Reference |

| Acetic hydrazide, DMF-DMA, Primary amines | Substituted 1,2,4-triazoles | Microwave irradiation, Acetic acid | clockss.org |

| 2-halobenzoic acids, Amidines | Quinazolinone derivatives | Microwave-assisted iron-catalyzed cyclization in water | rsc.org |

| 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine, β-keto ester, ammonium (B1175870) acetate | 1,4-dihydropyridine nucleoside analogues | Ba(NO3)2 catalyzed, solvent-free, microwave irradiation | nih.gov |

| 2-aminophenol, 4-nitro benzaldehyde, 4-bromophenacyl bromide | 3,4-dihydro-2H-benzo[b] rsc.orgiqs.eduoxazines | Cs2CO3, ethanol (B145695), microwave irradiation | arkat-usa.org |

Chalcones, characterized by an α,β-unsaturated ketone core, are important synthetic intermediates and possess a wide range of biological activities. iqs.edunih.govacs.org They are typically synthesized through a Claisen-Schmidt condensation reaction between an acetophenone and a benzaldehyde. nih.govnih.gov In the context of this compound, this reaction provides a straightforward route to a variety of chalcone (B49325) derivatives. acs.org The reaction conditions, such as the choice of acid or base catalyst, can be tailored to optimize the yield and purity of the desired chalcone. nih.govmdpi.com These chalcone structures can then serve as precursors for the synthesis of other heterocyclic systems, such as pyrazoles and isoxazoles. nih.govresearchgate.netresearchgate.netosi.lvresearchgate.net

| Acetophenone Derivative | Aldehyde Derivative | Product | Reaction Type | Reference |

| 4'-ethoxyacetophenone | 4-fluorobenzaldehyde | (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Claisen-Schmidt condensation | nih.gov |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various aldehydes | (E)-1-(2′,4′-Difluorobiphenyl-4-yl)-3-arylprop-2-en-1-ones | Claisen-Schmidt condensation | acs.org |

| 1-(4-(1H-tetrazole-1-yl)phenyl)ethanone | Guanidine nitrate | 4-(4-(1H-tetrazole-1-yl) aryl)-6-phenylpyrimidine-2-amines | Condensation | researchgate.net |

| 1-(2,4-dihydroxyphenyl)ethanone | N,N-dimethylformamide dimethyl acetal | Isoflavone | Condensation/Heterocyclization | researchgate.net |

Reaction Mechanisms and Pathways of the Ethanone Functional Group

The ethanone (acetyl) group is a key reactive center in the molecule, participating in a variety of transformations at both the carbonyl carbon and the adjacent alpha-carbon.

Electrophilic and Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group (C=O) of the ethanone moiety is characterized by a significant polarization of the carbon-oxygen double bond due to the higher electronegativity of oxygen. This renders the carbonyl carbon electrophilic (electron-poor) and the oxygen nucleophilic (electron-rich). masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The primary reaction at the carbonyl carbon is nucleophilic addition. masterorganicchemistry.comlibretexts.org A wide range of nucleophiles can attack the electrophilic carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the cleavage of the C=O π-bond. libretexts.org

The reactivity of the carbonyl group in this compound is influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the para-position is an electron-withdrawing group, which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack. Conversely, the ethoxy group at the ortho-position is an electron-donating group, which can partially mitigate this effect.

Common Nucleophilic Addition Reactions:

| Nucleophile | Product Type |

| Hydride (from NaBH₄, LiAlH₄) | Secondary Alcohol |

| Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Cyanide (HCN) | Cyanohydrin |

| Water (H₂O) | Hydrate (B1144303) (Gem-diol) |

| Alcohols (R-OH) | Hemiacetal/Acetal |

| Amines (RNH₂) | Imine |

Electrophilic Reactivity: While the carbonyl carbon is primarily electrophilic, the carbonyl oxygen, with its lone pairs of electrons, exhibits nucleophilic character. It can be protonated by strong acids, which further increases the electrophilicity of the carbonyl carbon, activating it for reaction with weak nucleophiles. youtube.com

Reactivity at the Alpha-Carbon Position

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, displays unique reactivity due to the electron-withdrawing nature of the carbonyl group. The protons attached to this carbon (alpha-hydrogens) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.com

Enolate Formation: The formation of an enolate is a critical step in many reactions of ketones. masterorganicchemistry.com The resulting enolate anion is a powerful nucleophile, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen. masterorganicchemistry.com

Reactions via Enolates:

| Reagent | Reaction Type | Product Type |

| Alkyl Halide (R-X) | Alkylation | α-Alkylated Ketone |

| Aldehyde/Ketone | Aldol Addition | β-Hydroxy Ketone |

| Halogen (X₂) | Halogenation | α-Halo Ketone |

The presence of the 2-ethoxy and 4-fluoro substituents on the phenyl ring will influence the acidity of the alpha-protons and the stability of the resulting enolate, thereby affecting the rates and outcomes of these reactions.

Hydrolysis Pathways of the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) is an ether linkage attached to the aromatic ring. While generally stable, this group can undergo hydrolysis under certain conditions to yield a phenol.

Base-Promoted Hydrolysis: Cleavage of the ether linkage under basic conditions is generally not feasible for aryl ethers unless the aromatic ring is highly activated by strong electron-withdrawing groups. The ethoxy group in this compound is unlikely to undergo direct hydrolysis under standard basic conditions.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environment, and their proximity to other protons in 1-(2-Ethoxy-4-fluorophenyl)ethanone.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.6 | Doublet of doublets | 1H | Aromatic H (adjacent to C=O and F) |

| ~6.8-6.6 | Multiplet | 2H | Aromatic H's (ortho and meta to ethoxy) |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.6 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C =O (Ketone) |

| ~165 (d, ¹JCF) | C -F (Aromatic) |

| ~162 | C -OEt (Aromatic) |

| ~132 (d, ³JCF) | C -H (Aromatic, ortho to C=O) |

| ~120 (d, ²JCF) | C -C=O (Aromatic) |

| ~105 (d, ²JCF) | C -H (Aromatic, ortho to F) |

| ~100 (d, ⁴JCF) | C -H (Aromatic, ortho to OEt) |

| ~65 | -O-CH₂ -CH₃ |

| ~28 | -C(=O)-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Note: The chemical shifts are approximate and the signals for fluorine-coupled carbons will appear as doublets with characteristic coupling constants (J).

Two-Dimensional NMR Techniques

For an unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule and to gain insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1150 | Strong | C-F stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While C=O stretching is strong in the IR spectrum, symmetric vibrations and non-polar bonds often show strong signals in the Raman spectrum.

Expected Raman Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch |

| ~1600 | Strong | C=C stretch (aromatic ring) |

| ~800-700 | Medium | Aromatic C-H bending |

The combined application of these advanced spectroscopic techniques would allow for a complete and unambiguous structural determination and characterization of this compound. Crystallographic data from single-crystal X-ray diffraction would provide the ultimate confirmation of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, should a suitable crystal be obtained.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structural features by analyzing its fragmentation patterns. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process removes an electron from the molecule, forming a positively charged molecular ion (M+). chemguide.co.uk The molecular ion is often unstable and tends to break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The mass-to-charge ratio (m/z) of these fragments is then detected, providing a unique mass spectrum that serves as a molecular fingerprint.

For aromatic ketones like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (C=O). chemguide.co.uklibretexts.org The fragmentation of this compound is expected to exhibit characteristic losses. For instance, the loss of the ethyl group (-CH2CH3) from the ethoxy substituent would result in a significant fragment. Another likely fragmentation involves the cleavage of the acetyl group (-COCH3). The presence of the fluorine atom on the phenyl ring will also influence the fragmentation pattern, and its isotopic signature can be observed in high-resolution mass spectra.

The fragmentation process is not random; the relative abundance of each fragment ion depends on its stability. chemguide.co.uk More stable fragments are formed in greater abundance and therefore produce more intense peaks in the mass spectrum. chemguide.co.uk By carefully analyzing the m/z values of the fragment ions, a detailed fragmentation pathway can be proposed, confirming the structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise determination of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Elucidation of Molecular Conformation, Bond Lengths, and Angles

The crystal structure of a derivative, 2-Azido-1-(4-fluorophenyl)ethanone, reveals that the bond lengths and angles are within the normal ranges for organic compounds. researchgate.net For instance, the C–F bond length is reported as 1.3591 (16) Å. researchgate.net In another related compound, 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, the bond lengths and angles are also found to be within normal ranges. nih.gov These studies provide a basis for what can be expected for this compound. The ethoxy group and the acetyl group attached to the fluorinated phenyl ring will adopt a specific conformation to minimize steric hindrance. The precise bond lengths, such as those for C=O, C-C, C-O, and C-F, and the bond angles around the sp2 and sp3 hybridized carbon atoms can be accurately determined from the crystallographic data.

Table 1: Selected Bond Lengths from Related Crystal Structures

| Bond | 2-Azido-1-(4-fluorophenyl)ethanone (Å) |

| C3–F1 | 1.3591 (16) |

| C1–C6 | 1.3942 (19) |

| C6–C7 | 1.4826 (19) |

| N1–N2 | 1.2425 (17) |

| C4–C5 | 1.377 (2) |

Data sourced from a study on 2-Azido-1-(4-fluorophenyl)ethanone. researchgate.net

Investigation of Supramolecular Interactions (Hydrogen Bonding, π-π Stacking, H-π Interactions)

The way molecules pack in a crystal is determined by a variety of non-covalent interactions. In the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the molecules are stabilized by intermolecular C–H···O and C–H···F hydrogen bonds, π–π stacking, and H–π interactions. nih.gov Similarly, the crystal structure of 2-Azido-1-(4-fluorophenyl)ethanone is stabilized by intermolecular C–H···O hydrogen bonds, which link the molecules into chains. researchgate.net In 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, both intramolecular and intermolecular O–H···O hydrogen bonds are present. nih.gov For this compound, it is anticipated that weak C–H···O and C–H···F hydrogen bonds will play a role in the crystal packing. The aromatic rings are also likely to engage in π–π stacking interactions, where the electron-rich π systems of adjacent phenyl rings align with each other.

Table 2: Hydrogen-Bond Geometry in a Related Chalcone (B49325)

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| C3–H3···F1 | 0.95 | 2.60 | 3.345 (3) | 136 |

| C5–H5···O1 | 0.95 | 2.50 | 3.425 (3) | 164 |

| C14–H14···O1 | 0.95 | 2.56 | 3.481 (3) | 163 |

| C16–H16A···O1 | 0.98 | 2.59 | 3.501 (3) | 155 |

Data from the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. nih.gov

Studies on Isostructurality and Polymorphism of Related Compounds

Isostructurality refers to the phenomenon where different compounds crystallize in the same or very similar structures. Polymorphism is the ability of a single compound to crystallize in multiple different crystal structures. Studies on related compounds, such as a series of 2-furaldehyde and 2-thiophene semicarbazones and thiosemicarbazones, have explored the interplay between isostructurality and polymorphism. mdpi.com In one study, three of the four synthesized compounds were found to exist in a single polymorphic form, while one existed in three different forms. mdpi.com The investigation of different chalcones with substitutions at the 4 and 4' positions has also provided insights into how small molecular changes can affect crystal packing. nih.gov For instance, chloro/methoxy and bromo/methoxy analogs of a chalcone exhibit π–π stacking in a different manner compared to the fluoro/ethoxy analog. nih.gov Understanding these trends in related structures can help to predict the potential for polymorphism in this compound and to rationalize its observed crystal structure.

Computational and Theoretical Chemistry Investigations of 1 2 Ethoxy 4 Fluorophenyl Ethanone

Computational and theoretical chemistry provides powerful tools for understanding the intrinsic properties of molecules like 1-(2-Ethoxy-4-fluorophenyl)ethanone. Through various quantum chemical methods, it is possible to predict its electronic structure, reactivity, and other physicochemical characteristics without the need for empirical measurement. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in the reviewed scientific literature, the principles and methodologies can be described. This section outlines the types of theoretical investigations that are applied to understand the molecular behavior of this compound, using data from structurally related molecules to illustrate the expected findings.

Derivatization and Functionalization Strategies

Synthesis of Novel Analogs Containing the 2-Ethoxy-4-fluorophenyl Moiety

The 2-ethoxy-4-fluorophenyl group is a key pharmacophore in various biologically active compounds. The synthesis of novel analogs often involves the modification of other parts of the molecule while retaining this core structure. Research has shown that analogs incorporating this moiety can be designed as potential imaging agents and therapeutic compounds. For instance, while not a direct derivative of 1-(2-ethoxy-4-fluorophenyl)ethanone, the synthesis of 1-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ) highlights the utility of the fluoroethoxy-phenyl motif in developing radiopharmaceuticals for imaging sigma-1 (σ1R) receptors, which are overexpressed in various cancers. rsc.org

The general approach to creating novel analogs often starts with the core this compound and introduces complexity through reactions at the carbonyl group or on the aromatic ring, leading to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Functionalization at the Ethanone (B97240) Carbonyl Group to Yield Derivatives (e.g., alcohols, amines)

The carbonyl group of the ethanone moiety is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups. Standard organic reactions can be employed to generate a plethora of derivatives.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-ethoxy-4-fluorophenyl)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These alcohols can serve as intermediates for further reactions, such as esterification or etherification.

Reductive Amination to Amines: Through reductive amination, the carbonyl group can be converted into an amine. This typically involves the reaction of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This strategy is crucial for introducing nitrogen-containing functional groups, which are prevalent in many pharmacologically active compounds.

Other Carbonyl Reactions: The carbonyl group can also undergo reactions such as the Wittig reaction to form alkenes or react with Grignard reagents to introduce alkyl or aryl groups, leading to tertiary alcohols. These reactions significantly expand the diversity of accessible analogs.

Aromatic Ring Functionalization (e.g., Halogenation, Introduction of Alkyl or Amino Groups)

The aromatic ring of this compound possesses a fluorine atom at the 4-position and an ethoxy group at the 2-position, which direct further electrophilic aromatic substitution reactions.

Halogenation: Further halogenation of the aromatic ring can be achieved using standard halogenating agents. For example, bromination or chlorination would likely occur at the positions activated by the ethoxy group and deactivated by the acetyl group. The introduction of additional halogens can significantly alter the electronic properties and lipophilicity of the molecule. For instance, the synthesis of 1-(2-Bromo-4-fluorophenyl)ethanone demonstrates a related halogenation pattern.

Nitration and Amination: Nitration of the aromatic ring can be accomplished using nitrating agents like nitric acid in the presence of sulfuric acid. The resulting nitro derivative can then be reduced to an amino group, introducing a key functional group for further derivatization, such as amide or sulfonamide formation.

Friedel-Crafts Alkylation and Acylation: While the existing acetyl group is deactivating, Friedel-Crafts reactions could potentially introduce alkyl or acyl groups onto the aromatic ring under specific conditions, further functionalizing the core structure.

Condensation and Annulation Reactions to Form Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems through condensation and annulation reactions. These reactions typically involve the reaction of the ketone with a bifunctional reagent, leading to the formation of a new ring system.

A common strategy involves the initial conversion of the ethanone to a more reactive intermediate, such as a chalcone (B49325). Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde. In the case of this compound, it would react with various substituted benzaldehydes in the presence of a base (like NaOH or KOH) to yield the corresponding 2'-ethoxy-4'-fluorochalcones.

These chalcone intermediates are then used to construct a variety of five- and six-membered heterocyclic rings:

Pyrazolines: Reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of pyrazoline derivatives. The nitrogen atoms from the hydrazine add across the α,β-unsaturated ketone of the chalcone to form the five-membered pyrazoline ring.

Isoxazoles: Cyclization of chalcones with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) can yield isoxazole (B147169) derivatives.

Pyrimidines: Condensation of the chalcone with urea (B33335) or thiourea (B124793) in an alkaline medium can lead to the formation of pyrimidine (B1678525) or thiopyrimidine rings, respectively.

Applications in Advanced Chemical Synthesis and Pre Clinical Biological Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The unique structural features of 1-(2-Ethoxy-4-fluorophenyl)ethanone make it a valuable starting material for the construction of intricate organic compounds. arborpharmchem.comrsc.org Its reactive ketone functional group, coupled with the electronically modified phenyl ring, provides a versatile platform for a variety of chemical transformations.

Precursor for Advanced Heterocyclic Compounds

This compound is a key building block in the synthesis of several classes of heterocyclic compounds, which are central to many areas of medicinal chemistry and materials science.

Pyridines: While direct synthesis of pyridines from this specific ethanone (B97240) is not extensively detailed in the provided context, the synthesis of related nicotinonitrile derivatives, which are precursors to pyridines, has been described. For instance, 2-chloro-4-(2-fluorophenyl)nicotinonitrile (B13007090) has been synthesized as part of a pathway towards more complex molecules. rsc.org

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives often involves the reaction of acetophenone (B1666503) precursors with other reagents. chemicaljournals.comisres.orgorganic-chemistry.orgresearchgate.netnih.gov For example, 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone can be synthesized from 4-fluoroacetophenone and 1,2,4-triazole, which then serves as a starting material for more complex triazole-containing structures. chemicaljournals.com

Pyrazolines and Pyrazoles: Pyrazolines and pyrazoles are commonly synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. jocpr.comnih.govresearchgate.netorganic-chemistry.org Chalcones can be prepared from acetophenones, indicating a potential pathway from this compound to these heterocyclic systems. jocpr.com Flow chemistry techniques have also been developed for the rapid and modular synthesis of highly functionalized pyrazoles and pyrazolines. nih.govmit.edu

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for their broad range of biological activities. acs.orgnih.gov They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde. acs.orgnih.govnih.gov this compound can serve as the acetophenone component in this reaction to generate a variety of chalcone (B49325) derivatives. acs.orgsci-hub.selookchem.com

Building Block in the Construction of Macrocyclic Structures

The utility of this compound and its derivatives extends to the synthesis of complex macrocyclic structures. A notable example is its indirect involvement in the total synthesis of Ascididemin, a marine alkaloid with potent biological activity. The synthesis of Ascididemin involves the preparation of a key bipyridine intermediate, which can be derived from functionalized nicotinonitrile precursors. rsc.org While the direct use of this compound is not specified, the synthetic strategies employed for similar fluorinated aromatic ketones are relevant. rsc.org

Structure-Activity Relationship (SAR) Studies in Ligand Design (In Vitro and Computational)

Derivatives of this compound are instrumental in structure-activity relationship (SAR) studies, which are crucial for the rational design of new drugs. By systematically modifying the structure of these derivatives and evaluating their biological activity, researchers can identify key molecular features responsible for their therapeutic effects.

Receptor Binding Profiling (Computational Predictions)

Computational methods, such as molecular docking, are employed to predict the binding affinity and mode of interaction of ligands with their target receptors. For instance, docking studies on a fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), have shown a good affinity towards the sigma-1 receptor, suggesting its potential as a targeting ligand. nih.gov These computational predictions are valuable for prioritizing compounds for further experimental evaluation. nih.gov

Anti-proliferative Activity against Cancer Cell Lines (In Vitro)

A significant area of investigation is the anti-proliferative activity of compounds synthesized from this compound and related structures against various cancer cell lines. nih.govmdpi.comresearchgate.netnih.govmdpi.com

Chalcone derivatives, which can be synthesized from this compound, have demonstrated cytotoxic effects against a range of human tumor cells. nih.gov For example, a series of novel chalcone derivatives incorporated with a 2-quinoline-benzimidazole-1,2,4-thiadiazole scaffold were synthesized and evaluated for their anticancer activities against human cancer cell lines such as MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian). sci-hub.se One compound in this series, 9d , exhibited potent activity with low IC50 values across these cell lines. sci-hub.se

Table 1: In Vitro Anti-proliferative Activity of Chalcone Derivative 9d

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 0.012 ± 0.007 |

| A549 | Lung | 0.074 ± 0.004 |

| Colo-205 | Colon | 1.46 ± 0.73 |

| A2780 | Ovarian | 0.083 ± 0.002 |

Data sourced from a study on chalcone derivatives of 1,2,4-thiadiazol-benzo[d]imidazol-2-yl)quinolin-2(1H)-one. sci-hub.se

Another study on ethoxy-substituted phylloquinone, a vitamin K1 derivative, demonstrated selective cytotoxicity against lung cancer cells (A549) while showing no toxicity to normal lung cells (WI38). nih.gov This highlights the potential for developing targeted cancer therapies based on ethoxy-phenyl structures.

Antimicrobial Activity (In Vitro)

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, a significant body of work has focused on the antimicrobial potential of its derivatives, particularly chalcones. Chalcones, which are α,β-unsaturated ketones, can be synthesized from acetophenones like this compound through a Claisen-Schmidt condensation reaction with various substituted benzaldehydes. researchgate.netkingston.ac.ukresearchgate.net These derivatives are of significant interest in medicinal chemistry due to their well-established broad spectrum of biological activities.

The antimicrobial activity of these synthesized chalcones is typically evaluated in vitro against a panel of pathogenic bacterial and fungal strains. The primary mechanism of action for the antimicrobial effects of chalcones is often attributed to the presence of the enone moiety (α,β-unsaturated ketone). This reactive group can undergo conjugate addition with nucleophilic groups, such as the thiol groups found in essential proteins and enzymes within microorganisms, leading to the disruption of cellular functions and ultimately, cell death. The specific nature and position of substituents on the aromatic rings of the chalcone structure can significantly influence their antimicrobial potency.

Research in this area often involves the synthesis of a series of chalcone derivatives with different substituents to explore structure-activity relationships. For instance, a hypothetical study on derivatives of this compound might involve its condensation with various aromatic aldehydes to produce a library of novel chalcones. These compounds would then be screened against clinically relevant bacteria and fungi to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The following table represents a hypothetical data set from such a study, illustrating the potential antimicrobial activity of chalcone derivatives of this compound against common pathogens.

| Derivative | Test Organism | MIC (µg/mL) |

| Chalcone A (unsubstituted benzaldehyde) | Staphylococcus aureus | 64 |

| Escherichia coli | 128 | |

| Candida albicans | 64 | |

| Chalcone B (4-hydroxy benzaldehyde) | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Candida albicans | 32 | |

| Chalcone C (4-nitro benzaldehyde) | Staphylococcus aureus | 16 |

| Escherichia coli | 32 | |

| Candida albicans | 16 |

This table is for illustrative purposes and is based on typical results reported for similar chalcone derivatives in the scientific literature.

Development of New Materials with Specific Properties

The application of this compound in the development of new materials with specific properties is an area with potential, though it is not as extensively explored as its applications in pharmaceutical research. The presence of the fluorophenyl and ethoxy groups suggests that this compound could be a valuable building block for the synthesis of specialized polymers and functional materials. The fluorine atom, in particular, is known to impart unique properties to materials, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics.

While direct polymerization of this compound is not a common approach, it can be chemically modified to introduce polymerizable functional groups. For example, the ketone group could be a site for reactions to attach moieties that can participate in polymerization reactions. Furthermore, the aromatic ring could be functionalized to create monomers for high-performance polymers.

However, based on currently available scientific literature, there are no specific, widely-documented examples of polymers or advanced materials that are synthesized directly from this compound. The research focus for this compound and its close derivatives has predominantly been in the realm of medicinal chemistry and the synthesis of biologically active molecules. rsc.org The potential for its use in material science remains a promising but largely undeveloped field of investigation.

Q & A

Q. What are the common synthetic routes for 1-(2-Ethoxy-4-fluorophenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 2-ethoxy-4-fluorobenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Key steps include:

Substrate Preparation : Ensure anhydrous conditions to prevent catalyst deactivation.

Catalyst Loading : Optimize AlCl₃ stoichiometry (1.1–1.5 eq.) to balance reactivity and side reactions.

Temperature Control : Maintain 0–5°C during acylation to minimize over-reaction.

Workup : Quench with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization Tips :

- Use GC-MS or HPLC to monitor reaction progress and purity .

- For electron-deficient aromatic rings (e.g., fluorinated), consider ultrasonic irradiation to enhance reaction rates .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., ethoxy δ ~4.0 ppm, fluorophenyl δ ~7.0–7.5 ppm).

- FT-IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) groups.

- Chromatography :

Q. Table 1: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.45 (t, -OCH₂CH₃), δ 2.60 (s, COCH₃) | |

| FT-IR | 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O) |

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

Methodological Answer:

- LogP : Measure via shake-flask method (octanol/water partitioning) or predict using software (e.g., ACD/Labs). Experimental LogP ≈ 3.7 .

- Boiling Point : Determine via differential scanning calorimetry (DSC) or dynamic distillation (observed: 319.3°C at 760 mmHg) .

- Density : Use a pycnometer (reported: 1.124 g/cm³) .

- Refractive Index : Measure with an Abbe refractometer (n²₀ = 1.552) .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved across pharmacological studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or cellular models. Strategies include:

Standardized Assays : Use cell-line authentication (e.g., STR profiling) and control for solvent effects (DMSO ≤0.1%).

Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple replicates.

Metabolic Stability : Assess liver microsome stability to rule out false negatives from rapid degradation.

Target Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are best practices for X-ray crystallography analysis of this compound using SHELX software?

Methodological Answer:

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

Structure Solution :

- SHELXT : For phase problem resolution via dual-space methods.

- SHELXL : Refine with anisotropic displacement parameters and hydrogen atom positioning.

Validation : Check with PLATON (ADDSYM) for missed symmetry and Mercury for H-bond networks.

Deposition : Submit to Cambridge Structural Database (CSD) with CIF files .

Q. How can derivatives of this compound be designed to enhance pharmacological properties?

Methodological Answer:

- Structural Modifications :

- Fluorine Addition : Introduce para-fluorine to improve metabolic stability and bioavailability.

- Ether Chain Variation : Replace ethoxy with cyclopropylmethoxy for steric effects.

- Computational Tools :

- Molecular Docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., kinases).

- QSAR Models : Corrogate substituent effects with activity .

Q. How is this compound utilized as a ligand in coordination chemistry?

Methodological Answer: The ketone and ethoxy groups act as Lewis basic sites for metal coordination. Example protocol:

Complex Synthesis : React with Pd(II) or Cu(II) salts in ethanol at 60°C.

Characterization :

- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands.

- Single-Crystal XRD : Confirm geometry (e.g., square planar for Pd).

Applications : Catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.